![molecular formula C6H8BrN3 B2815647 6-Bromo-N,N-dimethylpyrimidin-4-amine CAS No. 1209458-53-6](/img/structure/B2815647.png)
6-Bromo-N,N-dimethylpyrimidin-4-amine
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Overview
Description
6-Bromo-N,N-dimethylpyrimidin-4-amine is a chemical compound with the CAS Number: 1209458-53-6 . It has a molecular weight of 202.05 and its molecular formula is C6H8BrN3 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 6-Bromo-N,N-dimethylpyrimidin-4-amine is 1S/C6H8BrN3/c1-10(2)6-3-5(7)8-4-9-6/h3-4H,1-2H3 . This code provides a specific description of the molecule’s structure, including the positions of the bromine atom and the dimethylamine group on the pyrimidine ring.Physical And Chemical Properties Analysis
6-Bromo-N,N-dimethylpyrimidin-4-amine is a solid or liquid under normal conditions . The compound’s water solubility is 0.598 mg/ml , indicating that it is soluble in water. Its lipophilicity (Log Po/w) is 1.99 , suggesting it has moderate lipophilicity.Scientific Research Applications
Heterocyclic Compound Synthesis
- A study by Kowalewski et al. (1981) explored the synthesis of unfused heterobicycles, including derivatives of pyrimidine, to investigate their activity as amplifiers of phleomycin, though the products showed little activity in this regard (Kowalewski et al., 1981).
Antifungal Applications
- Research by Jafar et al. (2017) on 4-Chloro-6-Methoxy-N,N-Dimethylpyrimidin-2-Amine derivatives containing a heterocyclic compound revealed significant antifungal effects against Aspergillus terreus and Aspergillus niger, indicating potential for development as antifungal agents (Jafar et al., 2017).
Chemical Reactivity and Synthesis Routes
- Safarov et al. (2005) detailed the preparation of 2-amino substituted 7H-1,3,4-thiadiazolo[3,2-α]pyrimidin-7-ones by reacting 2-bromo-5-amino-1,3,4-thiadiazole with various compounds, showcasing the method's versatility for synthesizing substituted pyrimidines (Safarov et al., 2005).
Antiangiogenic Potential
- A silico study by Jafar and Hussein (2021) investigated synthetic compounds derived from 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine for their antiangiogenic effects, revealing promising binding energies and suggesting potential as antiangiogenic agents (Jafar & Hussein, 2021).
Novel Synthetic Routes and Chemical Transformations
- The synthesis of derivatives of 2-aminoimidazole and 2-iminoimidazolidine by cyclization of 1-aryl-2-(4,6-dimethylpyrimidin-2-yl)guanidines, as reported by Shestakov et al. (2011), demonstrates innovative approaches to creating pyrimidine-based heterocycles (Shestakov et al., 2011).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
6-bromo-N,N-dimethylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c1-10(2)6-3-5(7)8-4-9-6/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPGIRUNMNOEEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NC=N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-N,N-dimethylpyrimidin-4-amine |
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